
(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is a chiral compound with a naphthalene ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnaphthalene.
Bromination: The methyl group on the naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Reduction: The resulting compound is reduced using a reducing agent like lithium aluminum hydride to obtain the final product, ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(2-methylnaphthalen-1-yl)acetaldehyde.
Reduction: 2-(2-methylnaphthalen-1-yl)ethylamine.
Substitution: N-alkylated derivatives of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-(2-methylnaphthalen-1-yl)propane: A structurally similar compound with a different alkyl chain.
Uniqueness
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-methylnaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO/c1-9-6-7-10-4-2-3-5-11(10)13(9)12(14)8-15/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1 |
Clave InChI |
WNAFFJOTZYKTGK-LBPRGKRZSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2C=C1)[C@H](CO)N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



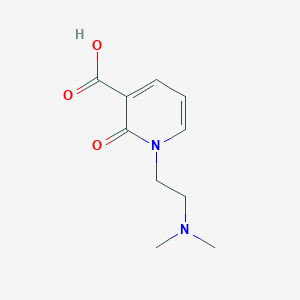
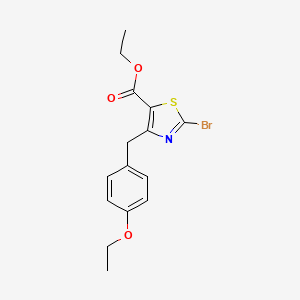
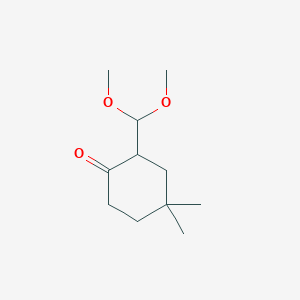
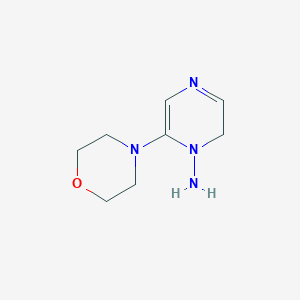
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
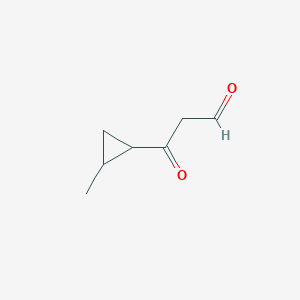
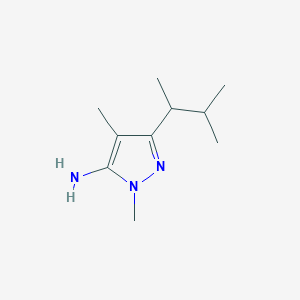
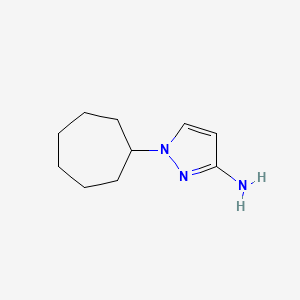




![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
